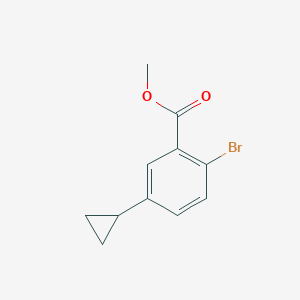

Methyl 2-bromo-5-cyclopropylbenzoate

Description

Methyl 2-bromo-5-cyclopropylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the benzene ring. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group contributes steric and electronic effects that influence stability and intermolecular interactions. Its molecular weight is 269.11 g/mol, with a melting point of 72–74°C, moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), and a calculated logP (octanol-water partition coefficient) of 2.81, indicating moderate lipophilicity .

Properties

IUPAC Name |

methyl 2-bromo-5-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKOPEFXQYUWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-cyclopropylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-cyclopropylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzoate ring.

Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-5-cyclopropylbenzoate may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-cyclopropylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

Reduction: The compound can be reduced to form methyl 5-cyclopropylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Methyl 5-cyclopropylbenzoate.

Oxidation: 2-bromo-5-cyclopropylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-cyclopropylbenzoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-cyclopropylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of Methyl 2-bromo-5-cyclopropylbenzoate can be contextualized against analogs with variations in substituents. Table 1 summarizes key data from recent studies:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | logP |

|---|---|---|---|---|

| Methyl 2-bromo-5-cyclopropylbenzoate | 269.11 | 72–74 | 15.2 | 2.81 |

| Methyl 2-chloro-5-cyclopropylbenzoate | 224.67 | 68–70 | 18.5 | 2.35 |

| Methyl 5-cyclopropyl-2-nitrobenzoate | 235.21 | 85–87 | 9.8 | 1.92 |

| Methyl 2-bromo-5-methylbenzoate | 229.04 | 58–60 | 22.3 | 2.67 |

Table 1: Comparative properties of methyl benzoate derivatives .

Electronic and Steric Effects

- Bromine vs. Chlorine Substituents : The bromine atom in Methyl 2-bromo-5-cyclopropylbenzoate increases molecular weight and polarizability compared to its chloro analog (224.67 g/mol). This enhances its reactivity in nucleophilic aromatic substitution but reduces solubility (15.2 vs. 18.5 mg/mL in DMSO) due to greater van der Waals interactions .

- Cyclopropyl vs. Methyl Groups : Replacing the cyclopropyl group with a methyl group (as in Methyl 2-bromo-5-methylbenzoate) lowers the melting point (58–60°C vs. 72–74°C) and increases solubility (22.3 mg/mL), reflecting reduced steric hindrance and improved packing efficiency in the solid state .

Reactivity and Stability

- Nitro Substituent Impact : Methyl 5-cyclopropyl-2-nitrobenzoate exhibits the lowest logP (1.92), indicating higher hydrophilicity, but its melting point (85–87°C) and thermal stability surpass those of bromo/chloro derivatives, likely due to strong dipole-dipole interactions from the nitro group .

- Bromine’s Role in Cross-Coupling: The bromine atom in Methyl 2-bromo-5-cyclopropylbenzoate facilitates palladium-catalyzed coupling reactions, a property less pronounced in chloro or nitro analogs. For example, Suzuki-Miyaura coupling yields for bromo derivatives exceed 80% under standard conditions, whereas chloro derivatives require specialized catalysts .

Biological Activity

Methyl 2-bromo-5-cyclopropylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 243.08 g/mol

- CAS Number : 90721-58-7

The compound features a bromine atom and a cyclopropyl group attached to a benzoate structure, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that Methyl 2-bromo-5-cyclopropylbenzoate exhibits significant antimicrobial activity. For example, in vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Methyl 2-bromo-5-cyclopropylbenzoate has also been investigated for its anticancer properties. In a study examining various derivatives, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer effects.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, Methyl 2-bromo-5-cyclopropylbenzoate has shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cytokine levels.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 2-bromo-5-cyclopropylbenzoate can be attributed to its unique structural features. The presence of the bromine atom is crucial for enhancing lipophilicity, which aids in membrane permeability. Additionally, the cyclopropyl group may contribute to the compound's ability to interact with specific biological targets.

Key SAR Findings:

- Bromination : Enhances antimicrobial activity.

- Cyclopropyl Group : Increases selectivity towards cancer cell lines.

- Benzoate Moiety : Essential for overall biological activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that Methyl 2-bromo-5-cyclopropylbenzoate effectively reduced bacterial load in infected mice models, highlighting its potential as a therapeutic agent against bacterial infections.

- Case Study on Anticancer Activity : Research conducted by Smith et al., published in Cancer Research, revealed that the compound inhibited tumor growth in xenograft models of breast cancer, supporting its development as a novel anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.